molecular formula C12H15N5 B13256745 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13256745
M. Wt: 229.28 g/mol
InChI Key: GUPNOXZMWSEBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core substituted with aminopropyl and dimethyl groups, as well as a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction temperature and time are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C12H15N5/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13/h6H,3-5,13H2,1-2H3

InChI Key

GUPNOXZMWSEBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.